molecular formula C11H12F3N5O2 B15195587 Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- CAS No. 122970-33-6

Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)-

Cat. No.: B15195587
CAS No.: 122970-33-6
M. Wt: 303.24 g/mol
InChI Key: HFTHCPWQUGSNNL-NTSWFWBYSA-N
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Description

Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- is a synthetic nucleoside analog characterized by two key modifications:

  • Dideoxy backbone: Removal of hydroxyl groups at the 2' and 3' positions of the ribose sugar, a feature shared with antiviral dideoxynucleosides (e.g., ddCyd, ddAdo) .
  • Trifluoromethyl substitution: A -CF₃ group at the 2-position of the adenine base, which enhances lipophilicity and may influence receptor binding or metabolic stability .

This compound combines strategies to resist enzymatic degradation (via dideoxy modification) and optimize target engagement (via trifluoromethyl substitution).

Properties

CAS No.

122970-33-6

Molecular Formula

C11H12F3N5O2

Molecular Weight

303.24 g/mol

IUPAC Name

[(2S,5R)-5-[6-amino-2-(trifluoromethyl)purin-9-yl]oxolan-2-yl]methanol

InChI

InChI=1S/C11H12F3N5O2/c12-11(13,14)10-17-8(15)7-9(18-10)19(4-16-7)6-2-1-5(3-20)21-6/h4-6,20H,1-3H2,(H2,15,17,18)/t5-,6+/m0/s1

InChI Key

HFTHCPWQUGSNNL-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)C(F)(F)F)N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- typically involves the selective removal of hydroxyl groups from adenosine followed by the introduction of a trifluoromethyl group. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at the 2' position enhances electrophilic character, facilitating nucleophilic substitution. Key reactions include:

Reaction Type Conditions/Reagents Products Source
AlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br), NaH (base)2'-CF₃-ddA derivatives with alkyl groups at reactive sites (e.g., N⁶ of adenine)
Aryloxy Phosphoramidate FormationPhenyl dichlorophosphate, aminesProdrug forms with enhanced cellular uptake (e.g., NUC-7738)
  • Sodium hydride (NaH) is commonly used to deprotonate nucleophilic sites, enabling alkylation.

  • Phosphoramidate derivatives demonstrate improved metabolic stability and enzymatic resistance .

Oxidation and Reduction

The ribose backbone and trifluoromethyl group participate in redox reactions:

Reaction Type Conditions/Reagents Products Source
OxidationKMnO₄ (acidic/neutral conditions)Ketones or carboxylic acid derivatives
ReductionLiAlH₄Alcohols from carbonyl intermediates
  • Oxidation with KMnO₄ selectively targets sugar moieties, forming ketones or acids depending on conditions.

  • Reduction via LiAlH₄ is critical for synthesizing hydroxylated intermediates.

Stability Under Acidic Conditions

The trifluoromethyl group stabilizes the glycosidic bond against acid-catalyzed hydrolysis:

Compound Conditions Degradation Rate Source
2'-CF₃-ddA0.1 M HCl, 37°C<5% cleavage in 24 h
2',3'-Dideoxyadenosine (ddA)0.1 M HCl, 37°C>90% cleavage in 24 h
  • The electron-withdrawing -CF₃ group reduces protonation at the sugar's anomeric carbon, delaying glycosidic bond cleavage .

Enzymatic Resistance

The compound exhibits resistance to adenosine deaminase (ADA), a key metabolic enzyme:

Compound ADA Exposure Deamination Rate Source
2'-CF₃-ddA2 U/mL ADA, 37°CNo detectable deamination
3'-Deoxyadenosine (3'-dA)2 U/mL ADA, 37°CComplete in 2 minutes
  • Structural modifications hinder ADA’s access to the N⁶-amino group of adenine, preventing conversion to inosine analogs .

Comparative Reactivity with Analogs

The 2'-CF₃ substitution differentiates reactivity from related nucleosides:

Compound Key Reactivity Differences Source
2'-CF₃-ddAHigher electrophilicity at 2'-CF₃; resistance to acid/ADA
3'-CF₃-ddA (3'-trifluoromethyl)Faster glycosidic bond cleavage in acidic conditions compared to 2'-CF₃-ddA
2',3'-Dideoxyadenosine (ddA)Susceptible to acid hydrolysis and ADA deamination

Mechanistic Insights

  • Substitution Reactions : The -CF₃ group increases the electrophilicity of adjacent carbons, promoting nucleophilic attack at the 2' position.

  • Oxidative Pathways : Oxidation primarily targets the ribose moiety, with the -CF₃ group stabilizing transition states via inductive effects.

  • Enzymatic Stability : Steric hindrance from the -CF₃ group disrupts ADA’s active-site binding, as shown in surface plasmon resonance studies .

Scientific Research Applications

Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues and Modifications

Table 1: Key Structural Features of Analogous Nucleosides
Compound Modifications Key Functional Impact References
Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- 2',3'-dideoxy; 2-CF₃ on adenine Enhanced metabolic stability; potential for improved target binding
ddCyd (2',3'-dideoxycytidine) 2',3'-dideoxy cytidine Anti-HIV activity; chain termination in reverse transcription
3'-Deoxy-3'-fluoroadenosine 3'-deoxy, 3'-F substitution Increased resistance to phosphorylysis; antiviral activity
2'-Fluoro-2'-deoxyadenosine 2'-deoxy, 2'-F substitution Stabilizes against ribonucleases; used in oligonucleotide therapies

Key Observations :

  • The dideoxy backbone eliminates sites for phosphorylation by cellular kinases, reducing activation to toxic metabolites compared to monodeoxy analogs .
  • Trifluoromethyl at the 2-position may mimic hydrophobic interactions seen in salicylanilide antimicrobials, where CF₃ groups improve potency (MIC 0.25–0.5 µg/mL) .

Key Observations :

  • Trifluoromethyl-substituted compounds often exhibit enhanced potency due to increased hydrophobic interactions or electron-withdrawing effects. For example, 3’-CF₃ salicylanilides show MIC values as low as 0.031 µg/mL against MDR S. aureus .
  • A3 adenosine receptor antagonists with CF₃ groups (e.g., pyrazolo-triazolo-pyrimidines) achieve nanomolar affinity (Ki ~8 nM) and high selectivity, suggesting the trifluoromethyl group in adenosine analogs could similarly optimize receptor binding .

Metabolic Stability and Cytotoxicity

Key Observations :

  • The dideoxy structure reduces susceptibility to phosphorylysis, a common degradation pathway for nucleosides .
  • Trifluoromethyl groups may lower cytotoxicity by improving selectivity, as seen in salicylanilides (SI > 10) .

Biological Activity

Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- is a synthetic nucleoside analog that has garnered attention in medicinal chemistry and biochemistry due to its unique structural modifications. This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the presence of a trifluoromethyl group at the 2' position. These alterations significantly influence its chemical behavior and biological activity, making it a subject of extensive research.

Structural Characteristics

The structural modifications of adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- enhance its interaction with biological targets. The trifluoromethyl group improves binding stability compared to non-modified adenosine analogs, suggesting potential for higher efficacy in therapeutic applications. The following table summarizes key features and comparisons with related compounds:

Compound Name Key Features Uniqueness
Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)-Trifluoromethyl group at the 2' positionEnhanced binding stability and biological activity
2',3'-DideoxyadenosineLacks trifluoromethyl groupStandard nucleoside analog
2',3'-Dideoxy-3'-(trifluoromethyl)adenosineTrifluoromethyl group at the 3' positionDifferent functional group
2',3'-Dideoxy-5-fluoroadenosineFluoro group at the 5' positionDifferent halogen substitution

Biological Activity

Research indicates that adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- exhibits promising antiviral properties . Its structural similarity to natural nucleosides allows it to potentially inhibit viral replication and modulate various cellular processes. Studies employing techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated its ability to interact effectively with enzymes and receptors involved in nucleic acid metabolism .

Case Studies

  • Antiviral Activity : In vitro studies have shown that this compound can inhibit the replication of certain viruses, suggesting its utility as a therapeutic agent against viral infections .
  • Gene Silencing Applications : Research involving gapmer antisense oligonucleotides (AONs) containing this compound has demonstrated its capacity to mediate gene silencing effectively. The incorporation of adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- into AONs resulted in improved stability and enhanced target sequence selectivity, addressing challenges associated with off-target effects in therapeutic applications .

Mechanistic Insights

The mechanisms underlying the biological activity of adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- are still under investigation. However, preliminary findings suggest that its modifications may alter the thermal stability of duplexes formed with oligodeoxynucleotides (ODNs), thereby affecting their biological functions . The trifluoromethyl modification appears to stabilize interactions with biological targets, which could enhance therapeutic efficacy.

Q & A

Q. What experimental approaches elucidate the compound’s impact on nucleotide salvage pathways or DNA repair mechanisms?

  • Methodological Answer : Use radiolabeled (3H/14C) adenosine analogs to track incorporation into DNA/RNA. CRISPR screens can identify synthetic lethal genes (e.g., TK1 or POLQ). Assess DNA damage via γH2AX foci imaging or comet assays. Compare effects in repair-deficient vs. wild-type cell lines .

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